3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid
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Overview
Description
3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a trichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4,5-trichlorophenylhydrazine with a suitable naphthalene derivative under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .
Scientific Research Applications
3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: An organochloride with similar structural elements, used as a fungicide and herbicide.
4-(2,4,5-Trifluorophenyl)-3-oxo-butanoic acid: A related compound with fluorine atoms instead of chlorine, used in pharmaceutical synthesis.
Uniqueness
3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
51867-78-8 |
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Molecular Formula |
C17H9Cl3N2O3 |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
3-hydroxy-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H9Cl3N2O3/c18-11-6-13(20)14(7-12(11)19)21-22-15-9-4-2-1-3-8(9)5-10(16(15)23)17(24)25/h1-7,23H,(H,24,25) |
InChI Key |
DIOFLMWUAHNMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3Cl)Cl)Cl)O)C(=O)O |
Origin of Product |
United States |
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